Zinc sulfamate

描述

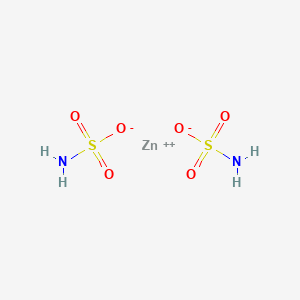

Zinc sulfamate (Zn(NH₂SO₃)₂) is a Lewis acidic compound derived from sulfamic acid (H₃NSO₃). It is highly regarded in catalysis for its efficiency, eco-friendliness, and mild reaction conditions. For example, it enables the synthesis of 2-substituted benzimidazole derivatives at ambient temperatures in ethanol, achieving 92% yield with 100% conversion using only 10 mol.% catalyst . Its Lewis acidity facilitates proton transfer and dehydration steps in organic reactions, making it superior to traditional corrosive acids or metal catalysts in green chemistry applications .

属性

CAS 编号 |

13770-90-6 |

|---|---|

分子式 |

H4N2O6S2Zn |

分子量 |

257.6 g/mol |

IUPAC 名称 |

zinc;disulfamate |

InChI |

InChI=1S/2H3NO3S.Zn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |

InChI 键 |

YDJJYISOOCYHQU-UHFFFAOYSA-L |

SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Zn+2] |

规范 SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Zn+2] |

其他CAS编号 |

13770-90-6 |

相关CAS编号 |

5329-14-6 (Parent) |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparison with Zinc Salts

Zinc sulfamate differs structurally from common zinc salts like zinc sulfate (ZnSO₄) and zinc chloride (ZnCl₂). While zinc sulfate and chloride are inorganic salts with high water solubility, this compound’s sulfamate ligands (NH₂SO₃⁻) confer unique solubility in polar organic solvents like ethanol, enhancing its utility in non-aqueous catalytic systems .

| Property | This compound | Zinc Sulfate | Zinc Chloride |

|---|---|---|---|

| Formula | Zn(NH₂SO₃)₂ | ZnSO₄ | ZnCl₂ |

| Solubility | Soluble in ethanol | Highly water-soluble | Water and ethanol soluble |

| Primary Use | Catalysis (e.g., benzimidazole synthesis) | Nutrition supplements, agriculture | Industrial catalysts, metallurgy |

| Lewis Acidity | Moderate | Low | High |

| Eco-Friendliness | High (ambient conditions) | Moderate | Low (corrosive) |

Comparison with Sulfamate-Containing Carbonic Anhydrase (CA) Inhibitors

Sulfamate groups (-OSO₂NH₂) are critical zinc-binding functional groups (ZBGs) in CA inhibitors. Instead, organic sulfamates (e.g., bis-sulfamates) coordinate to the Zn²⁺ in CA’s active site with high selectivity (e.g., Ki = 11 nM for CA IX vs. >20,000 nM for CA II) . This compound’s sulfamate ligands are structurally distinct, serving as counterions rather than active-site binders.

Catalytic Efficiency Relative to Other Catalysts

In benzimidazole synthesis, this compound outperforms traditional catalysts like HCl or ZnCl₂. For instance, it achieves 92% yield in ethanol at 25°C, whereas HCl requires elevated temperatures (80°C) and longer reaction times . Its low catalyst loading (10 mol.%) and recyclability further underscore its industrial viability.

| Catalyst | Reaction Conditions | Yield | Environmental Impact |

|---|---|---|---|

| This compound | 25°C, ethanol, 1–2 hours | 92% | Low (green catalyst) |

| HCl | 80°C, aqueous, 6–8 hours | 75–85% | High (corrosive waste) |

| ZnCl₂ | 60°C, THF, 3–4 hours | 80–88% | Moderate (toxic solvent) |

Environmental and Industrial Considerations

This compound’s low toxicity and recyclability make it preferable to ZnCl₂ or sulfuric acid in industrial settings. However, zinc sulfate remains dominant in agriculture due to cost-effectiveness and established supply chains . Future research could explore hybrid catalysts combining sulfamate’s Lewis acidity with nanoparticle supports for enhanced reactivity.

常见问题

Q. What experimental methods validate the coordination chemistry of zinc sulfamate in metalloenzyme inhibition?

this compound's sulfamate group acts as a zinc-binding group (ZBG), coordinating with the Zn²⁺ ion in carbonic anhydrase (CA) active sites. To confirm this interaction, researchers employ:

- X-ray crystallography to visualize binding modes and hydrogen-bond networks .

- Inhibition assays (e.g., IC₅₀ measurements) comparing mono- vs. bis-sulfamates, where bis-sulfamates often show enhanced activity due to dual zinc coordination .

- pH-dependent studies to assess sulfamate ionization, as non-ionized groups reduce zinc affinity .

Q. How can researchers ensure the purity of this compound in analytical studies?

- Capillary electrophoresis detects contaminants like carbamate toxins, which may arise from sulfamate degradation .

- Standardized protocols (e.g., GB 5009.97-2023) outline sample preparation, reagent specifications, and validation steps for sulfamate quantification in complex matrices .

- Sodium sulfide solutions and glycerin-water mixtures are used in colorimetric assays to verify zinc content .

Q. What are the foundational steps for synthesizing this compound derivatives?

- Use Hexafluoroisopropyl sulfamate as a stable reagent for introducing sulfamate groups .

- Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent hydrolysis of sulfamate intermediates.

- Characterize products via NMR and mass spectrometry to confirm structural integrity .

Advanced Research Questions

Q. How do structural modifications of this compound enhance selectivity for CA isoforms (e.g., CA IX vs. CA II)?

- Linker design : Incorporate carbohydrate motifs with variable linkers (e.g., pentyl chains, pyrrolidine/piperidine rings) to exploit isoform-specific active site geometries .

- Substituent positioning : Avoid 2-substituents on aromatic rings, which cause steric hindrance and reduce zinc affinity (e.g., compound 113 vs. 111 in IC₅₀ comparisons) .

- Molecular docking simulations predict binding interactions, guiding synthesis of derivatives with tailored selectivity .

Q. What advanced techniques resolve contradictions in bis-sulfamate inhibitory efficacy?

Despite theoretical advantages of dual zinc coordination, some bis-sulfamates show lower activity. To address this:

- Crystallographic analysis reveals if one sulfamate group dominates zinc binding, as seen in compound 116 .

- pH titration studies assess ionization states; non-ionized sulfamates in position 17 may reduce coordination efficiency .

- Comparative SAR studies evaluate electronic effects of substituents on sulfamate ionization .

Q. How can researchers optimize this compound derivatives for reduced off-target toxicity?

- In vitro cytotoxicity assays screen for membrane permeability and mitochondrial toxicity.

- Epidemiological data (e.g., zinc cadmium sulfide studies) inform safe exposure thresholds .

- Metabolic stability tests (e.g., liver microsome assays) identify derivatives prone to toxic metabolite formation .

Q. What methodologies quantify sulfamate-to-carbamate conversion in biological systems?

- High-performance liquid chromatography (HPLC) monitors sulfate loss from the N-21 position, a marker of conversion .

- Toxicity equivalence factors (TEFs) compare sulfamate and carbamate potencies in cell-based assays .

Methodological Tables

Q. Table 1: Key Structural Modifications and CA Inhibition Outcomes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。